5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a pyrrolone core, and multiple functional groups such as amino, methoxy, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable thioamide and a haloketone.
Introduction of the Pyrrolone Core: The pyrrolone core is introduced via a condensation reaction between the thiazole derivative and an appropriate amine.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)thiazol-2-yl derivatives: These compounds share the thiazole ring and methoxyphenyl group but differ in other functional groups.
1-(4-Fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one derivatives: These compounds have the pyrrolone core and fluorophenyl group but lack the thiazole ring.
Uniqueness
The uniqueness of 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H18FN3O3S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C21H18FN3O3S/c1-27-17-8-3-12(9-18(17)28-2)15-11-29-21(24-15)19-16(26)10-25(20(19)23)14-6-4-13(22)5-7-14/h3-9,11,23,26H,10H2,1-2H3 |
InChI Key |
BWWFFJFTXAJHGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC=C(C=C4)F)O)OC |
Origin of Product |
United States |
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